N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide
Description
Properties
Molecular Formula |
C7H13N3O |
|---|---|
Molecular Weight |
155.20 g/mol |
IUPAC Name |
N-[2-(aziridin-1-yl)ethyl]aziridine-1-carboxamide |
InChI |
InChI=1S/C7H13N3O/c11-7(10-5-6-10)8-1-2-9-3-4-9/h1-6H2,(H,8,11) |
InChI Key |
LDJYHFHLEQFSCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1CCNC(=O)N2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide typically involves the reaction of aziridine derivatives with suitable reagents. One common method is the reaction of aziridine-2-carboxylic acid derivatives with ethyl chloroformate in the presence of N-methylmorpholine . This reaction forms the desired aziridine compound through a nucleophilic substitution mechanism.
Industrial Production Methods
Industrial production of aziridine compounds often involves the polymerization of aziridine monomers. This can be achieved through cationic or anionic ring-opening polymerization, which allows for the production of polyamines with various structures . The choice of polymerization method depends on the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide undergoes several types of chemical reactions, including:
Nucleophilic Ring-Opening Reactions: The aziridine rings can be opened by nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to nucleophilic ring-opening reactions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used to open the aziridine rings.
Catalysts: Lewis acids and bases can be used to facilitate the ring-opening reactions.
Major Products Formed
The major products formed from the reactions of this compound are typically alkylated derivatives, resulting from the nucleophilic attack on the aziridine rings .
Scientific Research Applications
N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to alkylate DNA and proteins.
Polymer Science: It is used in the synthesis of polyamines, which have applications in antibacterial and antimicrobial coatings, CO2 adsorption, and non-viral gene transfection.
Biological Studies: The compound’s reactivity with thiol groups makes it a valuable tool for studying protein interactions and modifications.
Mechanism of Action
The mechanism of action of N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide involves the alkylation of nucleophilic sites on DNA and proteins. The aziridine rings are highly strained and reactive, allowing them to form covalent bonds with nucleophiles such as thiol groups on proteins . This alkylation can disrupt normal cellular processes, leading to cell death, which is why the compound is of interest as a potential anticancer agent .
Comparison with Similar Compounds
Structural Analogs in Radiofluorination
Key Compounds :
- N-(2-Fluoroethyl)aziridine-1-carboxamide
- N-(2-Chloroethyl)aziridine-1-carboxamide
Comparison: These analogs differ by substituents on the ethyl group (fluoro vs. chloro). Both are precursors for radiotracers like [18F]BFNU and [18F]CFNU, with radiochemical yields (RCYs) ranging from 8% to 15% . This structural modification allows for dual aziridine ring-opening pathways, which may improve radiolabeling efficiency or enable multifunctional applications.
Table 1: Structural and Functional Comparison
| Compound | Substituent | Molecular Formula | Key Application | Reactivity Notes |
|---|---|---|---|---|
| N-(2-Fluoroethyl)aziridine-1-carboxamide | Fluoroethyl | C₅H₈FN₃O | Radiolabeling ([18F]BFNU) | Fluoride nucleophilic substitution |
| N-(2-Chloroethyl)aziridine-1-carboxamide | Chloroethyl | C₅H₈ClN₃O | Radiolabeling ([18F]CFNU) | Chloride displacement for fluorination |
| Target Compound | Aziridinyl ethyl | C₆H₁₀N₄O | Potential radiotracer precursor | Dual aziridine reactivity for sequential reactions |
Aromatic Sulphonamide Derivatives of Aziridine-2-Carboxylic Acid
1-[[6-(Dimethylamino)-2-naphthyl]sulphonyl]-N,N-dimethylaziridine-2-carboxamide
Methyl 1-[[5-chloro-6-(methylamino)-2-naphthyl]sulphonyl]aziridine-2-carboxylate
Comparison: These derivatives feature sulfonamide groups attached to aziridine-2-carboxylic acid, with substituents like dimethylamino or chloro on naphthyl rings. They exhibit molecular weights ranging from 334.39 to 375.44 g/mol and melting points between 58–172°C, reflecting structural diversity and stability variations . Unlike the target compound, these molecules are designed as PDIA1/3 inhibitors, leveraging sulfonamide’s hydrogen-bonding capacity for enzyme interaction. The absence of a second aziridine reduces their utility in radiochemistry but enhances specificity for biological targets.
Aziridine-Containing Prodrugs
Key Compound : CB1954 (5-(Aziridin-1-yl)-2,4-dinitrobenzamide)
CB1954 is a nitroaromatic prodrug activated by nitroreductases to release cytotoxic aziridine species. It has a molecular weight of 279.2 g/mol and is used in cancer therapy via ADEPT/GDEPT strategies .
Comparison : The target compound lacks nitro groups but shares the aziridine moiety. CB1954’s activation depends on nitro reduction, whereas the target compound’s reactivity stems from aziridine ring strain. This fundamental difference highlights divergent applications: CB1954 for targeted cancer therapy and the target compound for radiopharmaceutical synthesis.
Biological Activity
N-(2-(Aziridin-1-yl)ethyl)aziridine-1-carboxamide is a compound of significant interest in medicinal chemistry, primarily due to its unique structural features and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of two aziridine rings and a carboxamide group. Its molecular formula is C₆H₁₃N₃O, with a molecular weight of approximately 141.19 g/mol. The aziridine structure imparts significant reactivity, particularly as an alkylating agent, which is crucial in cancer therapy.
The primary mechanism through which this compound exerts its biological effects is through alkylation . Alkylating agents are known to interact with DNA, leading to cross-linking and subsequent cell death, making them valuable in cancer treatment. The compound has shown potential in disrupting DNA replication processes and inducing apoptosis in cancer cells.
Anticancer Properties
Research indicates that this compound exhibits cytotoxicity against various cancer cell lines. For instance, studies have demonstrated its effectiveness against human cervical epithelioid carcinoma (HeLa) and endometrial adenocarcinoma (Ishikawa) cells. The half-maximal inhibitory concentration (IC50) values for these cell lines were comparable to those of established anticancer drugs like cisplatin, indicating its potential as an anticancer agent .
The following table summarizes the IC50 values for this compound against different cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 6.4 |
| Ishikawa | 4.6 |
The compound's anticancer activity is attributed to several mechanisms:
- Cell Cycle Arrest : It induces cell cycle arrest, particularly in the S phase, which prevents cancer cells from proliferating.
- Reactive Oxygen Species (ROS) Induction : The compound increases ROS levels within cells, contributing to oxidative stress and promoting apoptosis .
- Disruption of Cell Membrane Integrity : At higher concentrations, it has been observed to disrupt cell membrane integrity, leading to cell death .
Immunomodulatory Effects
In addition to its anticancer properties, this compound has demonstrated immunostimulatory effects . Research indicates that derivatives of aziridine can enhance immune responses by increasing white blood cell counts and promoting antibody production . This property may be beneficial in developing treatments for infections or enhancing the efficacy of cancer immunotherapies.
Synthesis and Derivative Studies
The synthesis of this compound can be achieved through various methods involving aziridine derivatives. These synthetic pathways are crucial for exploring modifications that could enhance biological activity or selectivity against specific targets.
Case Studies and Research Findings
Several studies have investigated the biological activity of aziridine derivatives similar to this compound:
- Study on Aziridine Phosphines : A study evaluated the cytotoxic effects of aziridine phosphine oxides on HeLa cells, revealing significant inhibition of cell viability with IC50 values comparable to conventional chemotherapeutics .
- Preclinical Studies : Research involving cyanoaziridines indicated their potential as antitumor agents despite some showing weak activity in vitro. The variations in biological activity highlight the importance of structural modifications .
Q & A
Q. Basic Research Focus
- X-ray crystallography : Resolves 3D conformation, including bond angles and torsional strain in aziridine rings .
- NMR spectroscopy : H and C NMR identify proton environments (e.g., deshielded NH protons at δ 2.5–3.5 ppm) and confirm carboxamide linkage .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formula and detects impurities .
Advanced Tip : Use dynamic NMR to study ring puckering effects and quantify ring-strain energy contributions .
What mechanisms underlie the DNA alkylation activity of this compound?
Advanced Research Focus
The compound’s aziridine rings undergo nucleophilic ring-opening, alkylating DNA bases (e.g., guanine N7 positions). Key methodologies include:
- Comet assay : Quantifies single-strand DNA breaks in treated cell lines .
- HPLC-MS/MS : Detects covalent DNA adducts (e.g., 7-alkylguanine) with a limit of detection (LOD) < 0.1 pmol/mg DNA .
- Kinetic studies : Measure reaction rates with synthetic oligonucleotides to determine regioselectivity under physiological pH .
Data Contradiction Note : Discrepancies in alkylation efficiency across studies may arise from varying buffer conditions (e.g., phosphate vs. Tris) affecting nucleophilicity .
How do steric and electronic effects modulate the reactivity of this compound in ring-opening reactions?
Q. Advanced Research Focus
- Steric effects : Bulky substituents on the aziridine nitrogen hinder nucleophilic attack, reducing reaction rates. Use Hammett plots to correlate electronic parameters (σ) with ring-opening kinetics .
- Electronic effects : Electron-withdrawing groups (e.g., carboxamide) increase ring strain, accelerating ring-opening. Confirm via density functional theory (DFT) calculations .
- Experimental validation : Compare reaction rates with model aziridines (e.g., unsubstituted aziridine) under identical conditions .
What strategies improve the stability of this compound in aqueous solutions?
Q. Advanced Research Focus
- pH optimization : Stability is maximized at pH 4–6, where protonation of the aziridine nitrogen reduces nucleophilic ring-opening. Use buffered solutions (e.g., acetate) for storage .
- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) extends shelf life by preventing hydrolysis .
- Degradation profiling : Employ accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products (e.g., ethylene diamine derivatives) .
How can contradictory data on the compound’s biological activity be resolved in preclinical studies?
Q. Advanced Research Focus
- Dose-response standardization : Use IC values from multiple cell lines (e.g., HeLa vs. HEK293) to assess cytotoxicity variability .
- Metabolic profiling : Incubate with liver microsomes to identify metabolites that may antagonize or enhance activity .
- Orthogonal assays : Combine MTT assays with flow cytometry (apoptosis markers) to differentiate cytostatic vs. cytotoxic effects .
Case Study : A 2025 study resolved potency discrepancies by controlling oxygen levels during assays, as aziridines can oxidize to less reactive imines under aerobic conditions .
What computational tools predict the regioselectivity of this compound in cross-coupling reactions?
Q. Advanced Research Focus
- DFT modeling : Calculate transition-state energies for ring-opening pathways (e.g., Markovnikov vs. anti-Markovnikov) using Gaussian or ORCA .
- Molecular docking : Predict binding modes with enzymatic targets (e.g., DNA repair proteins) using AutoDock Vina .
- Machine learning : Train models on aziridine reaction databases to forecast optimal catalysts (e.g., Lewis acids) for specific transformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
